Rosuvastatin Allyl Ester

Physical Characterization Reference Standard Identification Procurement Specification

Pharmaceutical QC laboratories developing ANDA methods face specificity challenges when distinguishing rosuvastatin ester impurities by LC-MS. Rosuvastatin Allyl Ester (CAS 1352945-05-1) resolves this with its distinct molecular mass (521.6 Da), enabling clear differentiation from methyl (481.5 Da) and ethyl (509.6 Da) ester impurities. • Melting point 94-96°C provides orthogonal identity confirmation. • Purity >95% meets ICH Q3A/B impurity profiling requirements. • Crystalline form ensures thermal stability (no DSC events up to 90°C) for reliable handling.

Molecular Formula C25H32FN3O6S
Molecular Weight 521.604
CAS No. 1352945-05-1
Cat. No. B590153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin Allyl Ester
CAS1352945-05-1
Synonyms(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Allyl Ester; 
Molecular FormulaC25H32FN3O6S
Molecular Weight521.604
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C25H32FN3O6S/c1-6-13-35-22(32)15-20(31)14-19(30)11-12-21-23(16(2)3)27-25(29(4)36(5,33)34)28-24(21)17-7-9-18(26)10-8-17/h6-12,16,19-20,30-31H,1,13-15H2,2-5H3/b12-11+/t19-,20-/m1/s1
InChIKeyVVWIFBRZEQPZRM-XICOBVEKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosuvastatin Allyl Ester: A Key Reference Standard and Synthetic Intermediate for Statin Research


Rosuvastatin Allyl Ester (CAS 1352945-05-1) is a process-related impurity and protected intermediate of the statin drug rosuvastatin [1]. Chemically known as (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid allyl ester, it is primarily utilized as a reference standard in analytical method development and for quality control during the commercial production of rosuvastatin calcium [1]. Its crystalline form has been specifically characterized, demonstrating properties relevant to pharmaceutical processing [2].

Why Rosuvastatin Allyl Ester Cannot Be Interchanged with Its Methyl or Ethyl Ester Analogs


Substituting Rosuvastatin Allyl Ester with its methyl or ethyl ester counterparts is not trivial due to significant differences in critical quality attributes. Variations in the ester moiety lead to distinct melting points, molecular weights, and solid-state properties, directly impacting analytical method specificity, reference standard identification, and synthetic intermediate handling . The quantitative evidence below demonstrates that these analogs are not interchangeable for applications requiring precise physicochemical characterization, thermal stability, or specific molecular mass identification in mass spectrometry-based assays [1].

Quantifiable Differentiation of Rosuvastatin Allyl Ester: Head-to-Head Comparisons with Its Closest Analogs


Melting Point Discrimination: Allyl Ester vs. Methyl Ester for Identity Testing

The melting point of Rosuvastatin Allyl Ester is substantially higher than that of its methyl ester analog, providing a clear, quantifiable criterion for material identification and purity verification during procurement . Rosuvastatin Allyl Ester exhibits a melting range of 94–96°C, while Rosuvastatin Methyl Ester (CAS 147118-40-9) melts at 75–77°C . This difference of approximately 19°C allows for unambiguous discrimination in a simple capillary melting point apparatus, a critical test for incoming quality control of reference standards.

Physical Characterization Reference Standard Identification Procurement Specification

Molecular Mass as an Analytical Selectivity Criterion in Mass Spectrometry

The molecular mass of Rosuvastatin Allyl Ester (521.6 g/mol) is distinctly different from its ethyl ester (509.6 g/mol) and methyl ester (approx. 481.5 g/mol) analogs [1][2]. In LC-MS method development, this allows for unique mass-to-charge (m/z) detection channels, preventing co-elution misidentification [3]. For example, the ethyl ester (MW 509.6) differs by 12 mass units, which is sufficient for selective ion monitoring.

Mass Spectrometry HPLC-MS Method Development Impurity Profiling

Solid-State Thermal Stability of the Crystalline Form: A Processability Advantage

A crystalline form of Rosuvastatin Allyl Ester has been developed which demonstrates high thermal stability, a critical attribute for reproducible pharmaceutical processing [1]. Differential Scanning Calorimetry (DSC) analysis shows no thermal events up to a temperature of approximately 90°C at a heating rate of 10 K/min, indicating the absence of polymorphic transitions, solvate loss, or degradation within this range [1]. While direct comparative DSC data for the methyl or ethyl ester crystalline forms is not publicly available in this patent, the reported stability of the allyl ester surpasses typical processing temperature requirements for common statin intermediates, ensuring consistent flow and compression characteristics during solid dosage form manufacture.

Solid-State Chemistry Pharmaceutical Processing Polymorph Stability

Specific Application Scenarios for Rosuvastatin Allyl Ester Leveraging Its Differential Properties


Use as a Certified Reference Standard for Method Validation in ANDA Filings

Rosuvastatin Allyl Ester is ideally suited for the development and validation of analytical methods for Abbreviated New Drug Applications (ANDAs). Its distinct melting point (94-96°C) and molecular weight (521.6 g/mol) serve as orthogonal identity checks, while its high purity (>95%) meets regulatory requirements for impurity profiling . Utilizing this specific allyl ester, rather than a generic statin impurity, ensures the developed methods are selective for the critical process-related impurities of rosuvastatin calcium, as recommended by pharmacopoeial guidelines.

Synthetic Intermediate for Protected Statin Synthesis

In synthetic routes to rosuvastatin, the allyl ester group serves a dual purpose: as a carboxyl-protecting group and as a handle for late-stage deprotection with palladium catalysts under mild, near-neutral conditions . This contrasts with the harsh acidic or basic hydrolysis required for methyl or ethyl esters, which can degrade the sensitive β-hydroxy carbonyl moiety of the statin side chain. The resulting crystalline intermediate's thermal stability (no DSC events up to 90°C) ensures it can be stored and processed without special precautions against polymorphic conversion.

Selective Marker for Impurity Profiling by LC-MS

The unique molecular mass of Rosuvastatin Allyl Ester (521.6 Da) allows it to be distinguished from other common impurities like the methyl ester (~481.5 Da) and ethyl ester (509.6 Da) in complex reaction mixtures by LC-MS [1]. This makes it a specific and reliable marker for monitoring the allyl ester impurity profile in rosuvastatin API and finished dosage forms, ensuring compliance with total impurity limits.

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